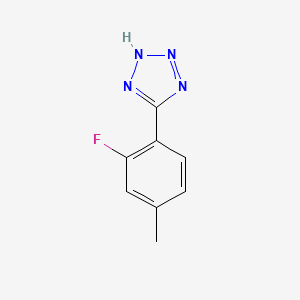
5-(2-fluoro-4-methylphenyl)-1H-1,2,3,4-tetrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-fluoro-4-methylphenyl)-1H-1,2,3,4-tetrazole is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a 2-fluoro-4-methylphenyl group attached to the tetrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluoro-4-methylphenyl)-1H-1,2,3,4-tetrazole typically involves the reaction of 2-fluoro-4-methylaniline with sodium azide and triethyl orthoformate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production. The purification process may involve advanced techniques such as column chromatography or crystallization to achieve high purity.
化学反应分析
Types of Reactions
5-(2-fluoro-4-methylphenyl)-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield alkylated or acylated tetrazole derivatives, while oxidation can produce nitro or hydroxyl derivatives.
科学研究应用
5-(2-fluoro-4-methylphenyl)-1H-1,2,3,4-tetrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 5-(2-fluoro-4-methylphenyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The presence of the 2-fluoro-4-methylphenyl group can enhance the compound’s binding affinity and specificity towards certain targets, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
2-Fluoro-4-methylaniline: A precursor in the synthesis of the tetrazole compound.
5-Phenyl-1H-tetrazole: A similar tetrazole compound with a phenyl group instead of a 2-fluoro-4-methylphenyl group.
5-(2-Chloro-4-methylphenyl)-1H-1,2,3,4-tetrazole: A compound with a chloro substituent instead of a fluoro substituent.
Uniqueness
5-(2-fluoro-4-methylphenyl)-1H-1,2,3,4-tetrazole is unique due to the presence of the 2-fluoro-4-methylphenyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various research applications.
属性
分子式 |
C8H7FN4 |
|---|---|
分子量 |
178.17 g/mol |
IUPAC 名称 |
5-(2-fluoro-4-methylphenyl)-2H-tetrazole |
InChI |
InChI=1S/C8H7FN4/c1-5-2-3-6(7(9)4-5)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) |
InChI 键 |
NYBYGGLPGACXIN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C2=NNN=N2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]-N-methylpropanamide dihydrochloride](/img/structure/B13489553.png)
![N-[(4-bromothiophen-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide](/img/structure/B13489554.png)
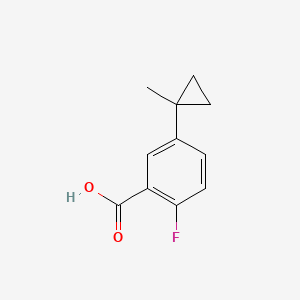
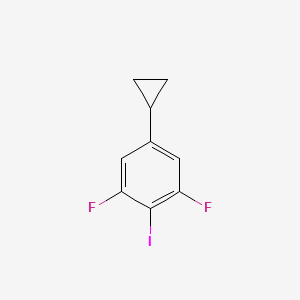
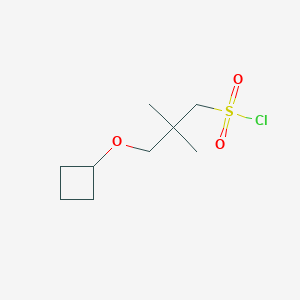
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide](/img/structure/B13489566.png)

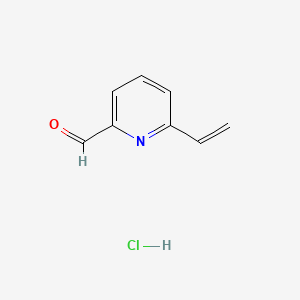


![2-[5-methyl-2-(propan-2-yl)cyclohexyl]acetic acid, Mixture of diastereomers](/img/structure/B13489605.png)
![3-(3-Aminopropyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13489610.png)
![tert-butyl 3-methyl-1-(piperidin-4-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate](/img/structure/B13489630.png)
